molecular formula C11H16Cl2N2O B6238446 5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride CAS No. 2758001-00-0

5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride

Cat. No. B6238446
CAS RN: 2758001-00-0
M. Wt: 263.2
InChI Key:
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Description

5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride (5H-SPP) is an organic compound with a wide range of potential applications in the field of scientific research. Its unique structure and properties make it a valuable compound for use in the laboratory. 5H-SPP is a spiro-fused heterocyclic compound that contains two nitrogen atoms, two oxygen atoms, and two chlorine atoms. It is a water-soluble compound with a melting point of 173-175°C and a molecular weight of 349.8 g/mol.

Mechanism of Action

The mechanism of action of 5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride is not well understood. However, it is believed to interact with proteins in the cell membrane, altering their structure and function. It is also thought to interact with enzymes, leading to changes in the rate of enzyme-catalyzed reactions. In addition, this compound is thought to interact with DNA and RNA molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to interact with proteins, enzymes, and DNA/RNA molecules in the cell, leading to changes in their structure and function. In addition, this compound has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride in lab experiments include its availability, low cost, and water solubility. In addition, it is a stable compound and is relatively easy to synthesize. The main limitation of using this compound in lab experiments is its lack of specificity, as it can interact with a variety of proteins, enzymes, and DNA/RNA molecules.

Future Directions

There are a number of potential future directions for research on 5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride. These include further investigation into its mechanism of action and its potential applications in the treatment of cancer. In addition, further research is needed to explore its potential as a catalyst in the synthesis of polymers and other materials. Finally, further research is needed to explore the potential of this compound as a starting material for the synthesis of novel heterocyclic compounds.

Synthesis Methods

5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride is synthesized through a multi-step process. The first step is the formation of the spiro-fused heterocyclic compound from the reaction of 5-chloro-2-hydroxy-4-methyl-2-thiophenecarboxaldehyde and 3,4-dihydro-2H-pyran. This is followed by an intramolecular cyclization reaction that produces the this compound compound. The final step is the conversion of the compound to the dihydrochloride salt by the addition of hydrochloric acid.

Scientific Research Applications

5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride has a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 6-chloro-3-methyl-2-phenyl-2-thiazolines and 2-methyl-1,2,3,4-tetrahydroquinolines. It has also been used in the synthesis of novel heterocyclic compounds and as a starting material for the synthesis of biologically active compounds. In addition, this compound has been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of polymeric materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride' involves the reaction of furo[3,4-b]pyridine-7-carbaldehyde with piperidine in the presence of a Lewis acid catalyst to form the spiro intermediate, which is then reduced to the final product using a reducing agent and hydrochloric acid.", "Starting Materials": [ "furo[3,4-b]pyridine-7-carbaldehyde", "piperidine", "Lewis acid catalyst", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: React furo[3,4-b]pyridine-7-carbaldehyde with piperidine in the presence of a Lewis acid catalyst to form the spiro intermediate.", "Step 2: Reduce the spiro intermediate using a reducing agent and hydrochloric acid to form the final product, 5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride." ] }

CAS RN

2758001-00-0

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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